- Synthesis and reactivity ratios of regioisomeric vinyl-1,2,3-triazoles with styrene, Journal of Polymer Science, 2013, 51(16), 3359-3364

Cas no 1453124-83-8 (2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate)

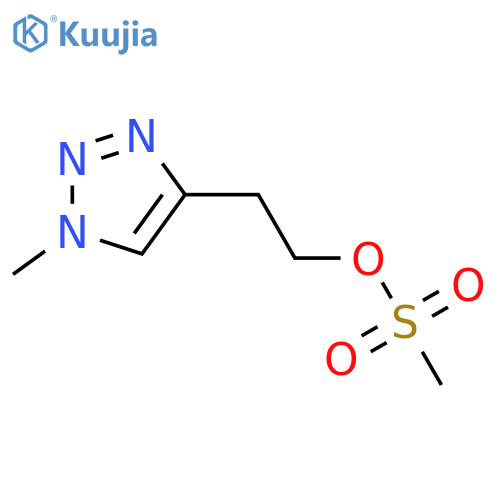

1453124-83-8 structure

商品名:2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate

CAS番号:1453124-83-8

MF:C6H11N3O3S

メガワット:205.234839677811

CID:5243702

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazole-4-ethanol, 1-methyl-, 4-methanesulfonate

- 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate

- 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate

-

- インチ: 1S/C6H11N3O3S/c1-9-5-6(7-8-9)3-4-12-13(2,10)11/h5H,3-4H2,1-2H3

- InChIKey: DXDBNKDZSQVTJC-UHFFFAOYSA-N

- ほほえんだ: O=S(C)(OCCC1=CN(C)N=N1)=O

じっけんとくせい

- 密度みつど: 1.40±0.1 g/cm3(Predicted)

- ふってん: 426.7±47.0 °C(Predicted)

- 酸性度係数(pKa): 1.07±0.10(Predicted)

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-257244-1.0g |

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate |

1453124-83-8 | 1.0g |

$821.0 | 2023-03-01 | ||

| Enamine | EN300-257244-2.5g |

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate |

1453124-83-8 | 2.5g |

$1701.0 | 2023-09-14 | ||

| Enamine | EN300-257244-10g |

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate |

1453124-83-8 | 10g |

$2708.0 | 2023-09-14 | ||

| Enamine | EN300-257244-5.0g |

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate |

1453124-83-8 | 5.0g |

$2154.0 | 2023-03-01 | ||

| Enamine | EN300-257244-10.0g |

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate |

1453124-83-8 | 10.0g |

$2708.0 | 2023-03-01 | ||

| Enamine | EN300-257244-1g |

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate |

1453124-83-8 | 1g |

$821.0 | 2023-09-14 | ||

| Enamine | EN300-257244-5g |

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate |

1453124-83-8 | 5g |

$2154.0 | 2023-09-14 |

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine , Sodium azide Catalysts: Copper Solvents: 1,4-Dioxane , Water ; 35 °C

リファレンス

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate Raw materials

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate Preparation Products

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

1453124-83-8 (2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量